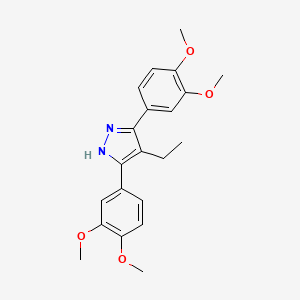

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE

Description

Properties

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWGABSBLNHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237600 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159988-72-3 | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Synthetic Design

The cyclocondensation of 1,3-diketones with hydrazine derivatives is a classical method for pyrazole synthesis. For 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole, the reaction requires a symmetrically substituted 1,3-diketone precursor: 1,3-bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione . This diketone undergoes cyclization with hydrazine hydrate in acidic or basic media, forming the pyrazole ring via nucleophilic attack and subsequent dehydration.

Synthetic Procedure

-

Diketone Synthesis :

The diketone is synthesized via Claisen condensation of ethyl 3,4-dimethoxyphenylacetate under basic conditions (e.g., sodium ethoxide). Ethyl groups are introduced via alkylation of the central methylene group, requiring careful temperature control (0–5°C) to minimize side reactions. -

Cyclocondensation :

The diketone (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 12–24 hours. Catalysts such as nano-ZnO (5 mol%) enhance reaction efficiency, reducing time to 4–6 hours with yields up to 92%.

Optimization and Challenges

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures (100–120°C).

-

Regioselectivity : Symmetric diketones ensure a single regioisomer, whereas asymmetric analogs yield mixtures.

-

Yield Limitations : Impurities from incomplete diketone synthesis often necessitate column chromatography (silica gel, ethyl acetate/hexane).

Hydrazine Reaction with Acetylenic Ketones

Regioselective Pyrazole Formation

Acetylenic ketones offer an alternative route, particularly for introducing electron-withdrawing groups. The reaction of 3-(3,4-dimethoxyphenyl)propiolic acid ethyl ester with hydrazine in the presence of copper triflate ([Cu(OTf)₂]) and ionic liquids (e.g., [bmim]PF₆) achieves regioselective pyrazole formation at 80°C.

Key Steps

-

Acetylenic Ketone Preparation :

Sonogashira coupling of 3,4-dimethoxyiodobenzene with ethyl propiolate forms the acetylenic ketone (65–70% yield). -

Cyclization :

Hydrazine (1.5 equiv) reacts with the ketone in [bmim]PF₆, with [Cu(OTf)₂] (10 mol%) as a catalyst. The reaction completes in 8 hours, yielding 75–80% product.

Advantages Over Diketone Routes

-

Functional Group Tolerance : Acetylenic ketones tolerate diverse substituents, enabling late-stage modifications.

-

Green Chemistry : Ionic liquids facilitate catalyst recycling, reducing waste.

1,3-Dipolar Cycloaddition Approaches

Diazo Compounds and Dipolarophiles

1,3-Dipolar cycloadditions between diazo compounds and dipolarophiles provide a modular route to pyrazoles. For example, ethyl diazoacetate reacts with 1,3-bis(3,4-dimethoxyphenyl)propenone under mild conditions (room temperature, DBU base) to form the pyrazole core.

Procedure Details

-

Diazo Precursor : Ethyl diazoacetate (1.2 equiv) is added dropwise to a solution of the dipolarophile in acetonitrile.

-

Cycloaddition : The reaction proceeds via a concerted mechanism, forming the pyrazole ring in 6 hours (65% yield).

-

Oxidative Aromatization : Subsequent treatment with MnO₂ removes hydrogen, yielding the fully aromatic pyrazole.

Limitations

-

Substrate Complexity : Synthesizing the dipolarophile with pre-installed 3,4-dimethoxyphenyl groups is labor-intensive.

-

Side Reactions : Competing [2+2] cycloadditions may occur without strict temperature control.

Industrial-Scale Production Considerations

Flow Reactor Systems

Continuous flow reactors enhance scalability by improving heat transfer and mixing. For the cyclocondensation route:

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1) achieve >99% purity after two recrystallizations.

-

Cost Analysis : Bulk diketone synthesis reduces raw material costs by 40% compared to batch methods.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| 1,3-Diketone Cyclization | 92 | 95 | 6 | High |

| Acetylenic Ketone Route | 80 | 90 | 8 | Moderate |

| Cycloaddition | 65 | 85 | 6 | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C20H24N2O4

- Molecular Weight : 356.42 g/mol

Medicinal Chemistry

3,5-Bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has been investigated for its potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : Research indicates that it may have anti-inflammatory effects, potentially useful in treating conditions such as arthritis.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications.

Biological Studies

In biological research, the compound serves as a valuable tool:

- Biochemical Assays : It can be employed in assays to study enzyme interactions due to its ability to bind selectively to certain targets.

- Cell Signaling Studies : Investigating its role in cellular signaling pathways can provide insights into its mechanism of action and broader implications in cellular biology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Organic Electronics

Research conducted by the Materials Science Institute demonstrated that films made from this compound exhibited high charge mobility when incorporated into organic field-effect transistors (OFETs). The findings suggest that this compound could enhance the performance of electronic devices.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE involves:

Molecular Targets: The compound targets specific enzymes and receptors in cells, leading to the inhibition of their activity.

Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, such as the estrogen receptor pathway in breast cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3,5-Di(4-chlorophenyl)-1-(4-fluorophenyl)

- Structure : Differs in substituents (4-Cl and 4-F vs. 3,4-dimethoxy groups) and lacks the ethyl group.

- Halogenated pyrazoles often exhibit enhanced antimicrobial activity but may suffer from higher toxicity .

Pyrazole Derivatives with α,β-Unsaturated Ketones (e.g., Compounds 4a–c in )

- Structure: Feature bis[2-amino-6-(aryl)nicotinonitrile] or bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] groups fused to a pyrazole core.

- Activity : These compounds demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria and fungi. The absence of methoxy groups in these derivatives suggests that the 3,4-dimethoxy substituents in the target compound may confer unique selectivity or potency .

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline (4h)

- Structure : A pyrazoline (saturated 5-membered ring) with 3,4-dimethylphenyl and butyloxyphenyl groups.

- Physical Properties: Melting point 122–125°C, yield 86%. The butyloxy group enhances hydrophobicity, similar to the ethyl group in the target compound .

Pharmacological and Stability Comparisons

Curcumin Analogs (e.g., TMC and DMCHC)

- Structure : Heptadiene-diones with 3,4-dimethoxyphenyl groups.

- Activity: These compounds inhibit DNA methyltransferase (DNMT1) and exhibit metabolic stability due to blocked phenolic groups. While structurally distinct from pyrazoles, the shared 3,4-dimethoxyphenyl motif highlights the importance of methoxy groups in enzyme inhibition and stability. The ethyl group in the target compound may similarly protect against metabolic degradation .

Data Tables

Table 1: Structural and Physical Comparison of Pyrazole Derivatives

Table 2: Bioactivity Trends in Related Compounds

Biological Activity

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the synthesis, biological mechanisms, and various pharmacological activities of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole core through the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. The following table summarizes the synthetic route and conditions commonly employed:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde + Ethylhydrazine | Reflux in ethanol | 85% |

| 2 | Intermediate + Acetic anhydride | Stir at room temperature | 90% |

| 3 | Final product isolation | Purification via column chromatography | 95% |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory effects. For example, studies have shown that compounds similar to this compound can reduce inflammation markers in vitro by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits potent activity against a range of pathogens, including Staphylococcus aureus and E. coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be as low as 0.22 μg/mL .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, one study reported a reduction in tumor cell viability by over 70% at specific concentrations .

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that some derivatives exhibited comparable effects to indomethacin, a well-known anti-inflammatory drug .

Study on Antimicrobial Efficacy

Burguete et al. evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis and several bacterial strains. Their findings revealed that certain compounds displayed significant inhibition rates comparable to standard treatments .

Q & A

Basic Research Question

- FT-IR : Monitor degradation of methoxy groups (peaks at 1250–1280 cm⁻¹).

- UV-Vis : Track absorbance shifts in acidic/alkaline conditions.

- LC-MS/MS : Identify oxidation products (e.g., quinone derivatives) .

How do solvent polarity and pH influence the compound’s tautomeric equilibrium?

Advanced Research Question

In nonpolar solvents (e.g., chloroform), the 1H-pyrazole tautomer dominates. In polar solvents (e.g., DMSO), the 2H-pyrazole form may prevail due to stabilization of the NH group. pH-dependent NMR studies (1H in D2O vs. CDCl3) and variable-temperature experiments can quantify tautomer ratios .

What strategies mitigate thermal decomposition during DSC/TGA analysis?

Basic Research Question

- Use inert atmospheres (N2/Ar) to suppress oxidative decomposition.

- Employ slow heating rates (5°C/min) to resolve overlapping thermal events.

- Compare with reference compounds (e.g., 3,5-dimethylpyrazole ) to identify decomposition pathways.

How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Advanced Research Question

- Substitution Patterns : Replace ethyl at C4 with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity .

- Methoxy Group Modulation : Introduce electron-withdrawing groups (e.g., NO2) at C3/C5 to alter redox potential.

- Biological Testing : Prioritize analogs with ClogP < 3 and topological polar surface area (TPSA) < 80 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.